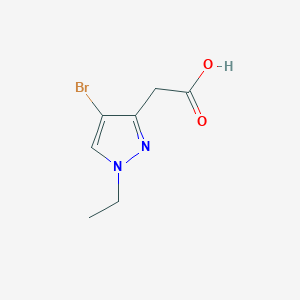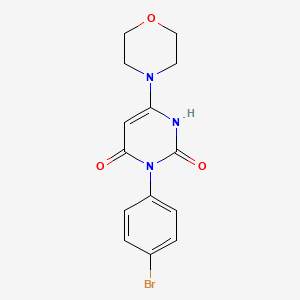
3-(4-溴苯基)-6-吗啉并嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(4-bromophenyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the bromine atoms is attached to the phenyl group, which is further connected to the pyrimidine ring at the third position. The morpholine moiety is attached at the sixth position of the pyrimidine ring. This structure suggests potential for various chemical reactions and interactions due to the presence of multiple functional groups.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium reagents . Although the specific synthesis of 3-(4-bromophenyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, has been determined through crystallographic methods . These studies provide insights into the bond lengths, angles, and overall conformation of the molecule, which are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives with various amines has been explored, as seen in the reaction of 5-bromo-1-(p-bromophenyl)-2-methylpyridazine-3,6-dione with morpholine to form a morpholino compound . This suggests that the compound may also undergo similar nucleophilic substitution reactions with amines.
Physical and Chemical Properties Analysis
The physical properties such as melting points and crystallographic parameters can be inferred from related compounds . The chemical properties, including reactivity with amines, have been demonstrated . Theoretical studies, such as density functional theory (DFT) and molecular docking, can provide further insights into the electronic structure and potential biological activity of the compound .
科学研究应用
合成和表征
合成和初步细胞毒性评价:Udayakumar 等人 (2017) 的一项研究报告了二氢嘧啶-2,4(1H,3H)-二酮衍生物的合成和表征,包括与 3-(4-溴苯基)-6-吗啉并嘧啶-2,4(1H,3H)-二酮 相似的化合物。这些化合物通过多步工艺从前体合成,并评估了对癌细胞系的细胞毒性 (Udayakumar、Gowsika 和 Pandurangan,2017)。
螺巴比妥二氢呋喃的电催化环化:Elinson 等人 (2021) 探索了嘧啶-2,4-(1H,3H)-二酮衍生物在醇中的电催化环化,导致形成螺巴比妥二氢呋喃。该方法提供了一种选择性且有效的方法来合成这些化合物 (Elinson、Vereshchagin、Ryzhkova 和 Egorov,2021)。
与脂肪胺的反应性:Bałoniak 和 Plas (1981) 的一项研究调查了类似化合物 1-(对溴苯基)-2-甲基-5-溴哒嗪-3,6-二酮与吗啉的反应性,形成 1-(对溴苯基)-2-甲基-5-吗啉哒嗪-3,6-二酮。这项工作有助于了解此类化合物的化学性质和潜在应用 (Bałoniak 和 Plas,1981)。
在抗菌活性中的应用
嘧啶衍生物的抗菌活性:Goudgaon 和 Basha (2011) 合成了嘧啶的衍生物,包括与 3-(4-溴苯基)-6-吗啉并嘧啶-2,4(1H,3H)-二酮 在结构上相关的化合物,并评估了它们的抗菌活性。这项研究突出了这些化合物在开发新的抗菌剂中的潜在用途 (Goudgaon 和 Basha,2011)。
用于抗菌评价的新型螺衍生物:Faty、Rashed 和 Youssef (2015) 报告了新型螺衍生物的合成,包括嘧啶-2,4(1H,3H)-二酮变体,并评估了它们的抗菌活性。该研究表明这些化合物在抗菌应用中的潜力 (Faty、Rashed 和 Youssef,2015)。
嘧啶衍生物的合成和抗菌评价:Vlasov 等人 (2022) 合成了嘧啶衍生物并评估了它们的抗菌活性,表明这些化合物在对抗细菌感染中的潜在用途 (Vlasov、Severina、Borysov、Krolenko、Shynkarenko、Saidov、Vlasov 和 Georgiyants,2022)。
作用机制
属性
IUPAC Name |
3-(4-bromophenyl)-6-morpholin-4-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3/c15-10-1-3-11(4-2-10)18-13(19)9-12(16-14(18)20)17-5-7-21-8-6-17/h1-4,9H,5-8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPLRINUGOKVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



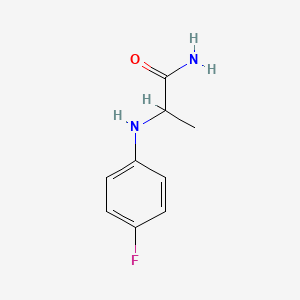

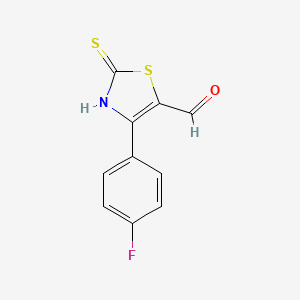
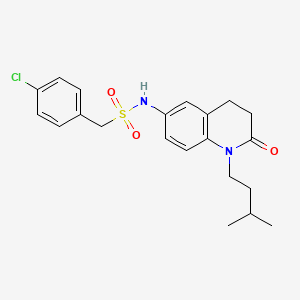
![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)

![1-[4-(tert-butyl)phenyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B3009575.png)
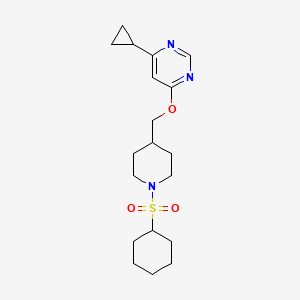
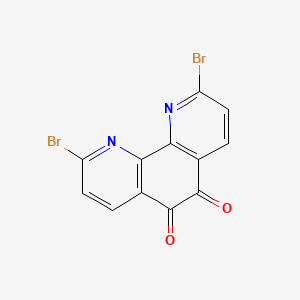
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3009580.png)
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
